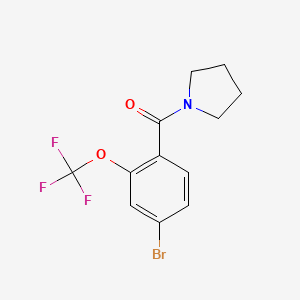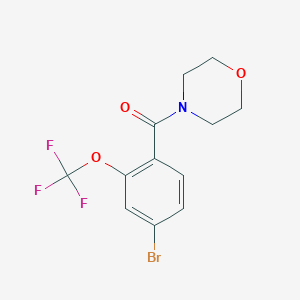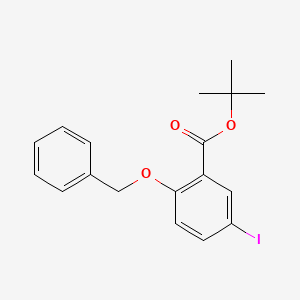
tert-Butyl 2-(cyclopropylmethoxy)-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(cyclopropylmethoxy)-5-iodobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a cyclopropylmethoxy group, and an iodine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(cyclopropylmethoxy)-5-iodobenzoate typically involves the esterification of 2-(cyclopropylmethoxy)-5-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal-free catalyst can also be employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(cyclopropylmethoxy)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the ester group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted benzoates can be formed.
Oxidation Products: Oxidation can yield products with additional functional groups like carboxylic acids or ketones.
Reduction Products: Reduction of the ester group results in the formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(cyclopropylmethoxy)-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of various functional groups on biological activity. It can also serve as a probe in biochemical assays to investigate enzyme-substrate interactions .
Medicine: Its structural features can be exploited to design molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(cyclopropylmethoxy)-5-iodobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(methoxy)-5-iodobenzoate: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
tert-Butyl 2-(cyclopropylmethoxy)-4-iodobenzoate: Similar structure but with the iodine atom at a different position on the benzene ring.
tert-Butyl 2-(cyclopropylmethoxy)-5-bromobenzoate: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: tert-Butyl 2-(cyclopropylmethoxy)-5-iodobenzoate is unique due to the presence of both a cyclopropylmethoxy group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-(cyclopropylmethoxy)-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-15(2,3)19-14(17)12-8-11(16)6-7-13(12)18-9-10-4-5-10/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDGPRPAEONCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














